hMAO-B-IN-4

Description

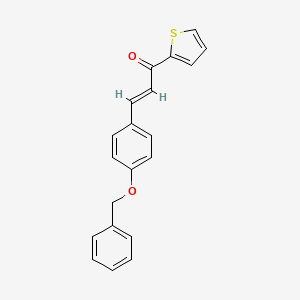

The exact mass of the compound 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one is 320.08710092 g/mol and the complexity rating of the compound is 392. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-phenylmethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2S/c21-19(20-7-4-14-23-20)13-10-16-8-11-18(12-9-16)22-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSMRBDQELHEBO-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of hMAO-B-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

hMAO-B-IN-4, also identified as compound B10, is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B) that demonstrates the ability to penetrate the blood-brain barrier.[1] Its high affinity and selectivity for hMAO-B over hMAO-A make it a compelling candidate for research in neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where the enzymatic activity of MAO-B is implicated in the pathophysiology. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, selectivity, and the general signaling pathways associated with MAO-B inhibition. Detailed, representative experimental protocols for the characterization of such an inhibitor are also presented.

Core Mechanism of Action: Selective and Reversible Inhibition of hMAO-B

This compound functions as a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B).[1] MAO-B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[2][3] The catalytic activity of MAO-B also generates reactive oxygen species (ROS), such as hydrogen peroxide, which can contribute to oxidative stress and neuronal damage.[2][4]

By inhibiting MAO-B, this compound prevents the breakdown of these monoamine neurotransmitters, thereby increasing their levels in the brain.[2] This action is believed to contribute to the symptomatic relief in neurodegenerative diseases like Parkinson's disease.[2] Furthermore, the inhibition of MAO-B reduces the production of harmful ROS, suggesting a potential neuroprotective role.[2][4] The reversibility of this compound's binding is a significant feature, as it may offer a more favorable safety profile compared to irreversible inhibitors by allowing for a more controlled modulation of enzyme activity.[3]

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound have been quantified through in vitro enzymatic assays. The key parameters are summarized in the table below.

| Parameter | Value | Description |

| hMAO-B IC50 | 0.067 µM | The half-maximal inhibitory concentration against human MAO-B.[1] |

| hMAO-A IC50 | 33.82 µM | The half-maximal inhibitory concentration against human MAO-A.[1] |

| Ki | 0.03 µM | The inhibition constant for hMAO-B, indicating the binding affinity.[1] |

| Selectivity Index (SI) | ~505 (IC50 hMAO-A / IC50 hMAO-B) | A measure of the compound's selectivity for hMAO-B over hMAO-A.[1] |

Signaling Pathways Modulated by MAO-B Inhibition

The inhibition of MAO-B can influence several downstream signaling pathways, primarily contributing to neuroprotection and neuronal survival. While specific studies on the signaling effects of this compound are not available, the general pathways affected by selective MAO-B inhibitors like selegiline and rasagiline have been well-documented. These pathways are likely to be similarly modulated by this compound.

Inhibition of MAO-B leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[5][6][7] These factors promote neuronal survival, enhance synaptic plasticity, and protect against neurotoxic insults.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the characterization of a selective and reversible hMAO-B inhibitor like this compound.

In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the IC50 values of a test compound against hMAO-A and hMAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B Substrate: Benzylamine or Tyramine

-

MAO-A Substrate: Kynuramine or Serotonin

-

Amplex® Red reagent (or similar fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Test compound (this compound) dissolved in DMSO

-

Positive controls: Clorgyline (for MAO-A), Selegiline or Safinamide (for MAO-B)

-

96-well black microplates

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a working solution of the test compound at various concentrations in MAO Assay Buffer. Ensure the final DMSO concentration is below 1%.

-

Prepare working solutions of the positive controls.

-

Prepare a reaction mixture containing Amplex® Red and HRP in MAO Assay Buffer.

-

-

Enzyme and Inhibitor Incubation:

-

Add 50 µL of MAO Assay Buffer (blank), positive control, or test compound at different concentrations to the wells of the 96-well plate.

-

Add 50 µL of diluted hMAO-A or hMAO-B enzyme solution to each well.

-

Incubate the plate for 10-15 minutes at 37°C.

-

-

Initiate Reaction:

-

Add 50 µL of the appropriate substrate solution (Kynuramine for MAO-A, Benzylamine for MAO-B) to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Reversibility by Dialysis

This protocol is used to assess whether the inhibition of hMAO-B by the test compound is reversible or irreversible.

Materials:

-

Recombinant hMAO-B enzyme

-

Test compound (this compound)

-

Irreversible inhibitor control (e.g., Pargyline or Deprenyl)

-

Reversible inhibitor control (e.g., Lazabemide)

-

Dialysis tubing (with appropriate molecular weight cut-off)

-

MAO Assay Buffer

-

Substrate for MAO-B (e.g., Benzylamine)

Procedure:

-

Pre-incubation:

-

Prepare four separate tubes containing the hMAO-B enzyme solution.

-

To the first tube, add only the vehicle (control).

-

To the second tube, add the test compound at a concentration of 4-5 times its IC50.

-

To the third tube, add the reversible inhibitor control at 4-5 times its IC50.

-

To the fourth tube, add the irreversible inhibitor control at 4-5 times its IC50.

-

Incubate all tubes for 30 minutes at 37°C.

-

-

Dialysis:

-

Transfer the contents of each tube into separate dialysis bags.

-

Dialyze all samples against a large volume of cold MAO Assay Buffer for 24 hours, with several buffer changes.

-

-

Measurement of Residual Activity:

-

After dialysis, recover the enzyme solutions from the dialysis bags.

-

Measure the residual MAO-B activity of each sample using the fluorometric assay described in section 3.1.

-

-

Data Analysis:

-

Compare the residual activity of the enzyme incubated with the test compound to the controls.

-

If the enzyme activity is restored to a level similar to the vehicle control and the reversible inhibitor control, the inhibition is considered reversible.

-

If the enzyme activity remains low, similar to the irreversible inhibitor control, the inhibition is considered irreversible.

-

Conclusion

This compound is a highly potent and selective reversible inhibitor of human monoamine oxidase B. Its favorable inhibitory profile suggests its utility as a research tool for investigating the role of MAO-B in neurodegenerative diseases. The mechanism of action, centered on the reduction of dopamine metabolism and oxidative stress, aligns with current therapeutic strategies for diseases like Parkinson's. Further studies are warranted to fully elucidate its in vivo efficacy and the specific signaling cascades it modulates, which could pave the way for its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of hMAO-B-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of hMAO-B-IN-4, a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of hMAO-B inhibitors for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Chemical Properties and Structure

This compound, also identified as compound B10, is a potent and selective inhibitor of hMAO-B. Its chemical structure and properties are fundamental to its biological activity and pharmacokinetic profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-1-(4-(benzyloxy)phenyl)-3-(thiophen-2-yl)prop-2-en-1-one |

| Synonyms | This compound, Compound B10 |

| Molecular Formula | C20H16O2S |

| Molecular Weight | 320.4 g/mol [1] |

| CAS Number | 1666119-75-0[2] |

| Appearance | Solid |

| SMILES | O=C(C=Cc1sccc1)c1ccc(OCc2ccccc2)cc1 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 |

Biological Activity and Selectivity

This compound is a highly selective and reversible inhibitor of human monoamine oxidase B. Its inhibitory activity has been quantified through in vitro assays, demonstrating significant potency for hMAO-B with a substantial selectivity margin over hMAO-A.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Enzyme |

| IC50 | 0.067 µM | hMAO-B[2][3] |

| IC50 | 33.82 µM | hMAO-A[2][3] |

| Ki | 0.03 µM | hMAO-B[2][3] |

| Selectivity Index (SI) | 504.79 | hMAO-B vs hMAO-A[3] |

| Inhibition Type | Reversible, Competitive[3] | hMAO-B |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound (Claisen-Schmidt Condensation)

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction between 4-(benzyloxy)acetophenone and thiophene-2-carbaldehyde.

Materials:

-

4-(benzyloxy)acetophenone

-

Thiophene-2-carbaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl, dilute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Stirring bar

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-(benzyloxy)acetophenone and thiophene-2-carbaldehyde in ethanol.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Heat the reaction mixture to reflux with continuous stirring for a period of 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.

-

Neutralize the mixture with dilute hydrochloric acid to a pH of 7.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold distilled water to remove any remaining base and salts.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

-

Dry the purified product in a vacuum oven.

hMAO-B Inhibition Assay (Fluorometric Method)

The inhibitory activity of this compound against hMAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of the monoamine oxidase reaction.

Materials:

-

Recombinant human MAO-B (hMAO-B) enzyme

-

This compound (test inhibitor)

-

Selegiline (positive control inhibitor)

-

MAO-B substrate (e.g., Tyramine or Benzylamine)

-

Fluorescent probe (e.g., Amplex Red or equivalent)

-

Horseradish peroxidase (HRP)

-

MAO-B assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the inhibitor in MAO-B assay buffer.

-

Prepare a working solution of the hMAO-B enzyme in the assay buffer.

-

Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (selegiline) and a negative control (assay buffer with DMSO).

-

Add the hMAO-B enzyme solution to all wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

Immediately place the microplate in a microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Visualizations

The following diagrams illustrate the experimental workflow for hMAO-B inhibition screening and the mechanism of competitive inhibition.

Caption: Experimental workflow for the hMAO-B inhibition assay.

Caption: Mechanism of competitive inhibition of hMAO-B by this compound.

References

In-Depth Technical Guide: Selectivity of hMAO-B-IN-4 for MAO-B Over MAO-A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selective inhibition of human monoamine oxidase-B (hMAO-B) by the novel compound hMAO-B-IN-4, also identified as compound 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide). This document outlines the quantitative inhibitory data, detailed experimental methodologies, and relevant biological pathways, offering a valuable resource for researchers in neuropharmacology and drug discovery.

Core Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against both human monoamine oxidase A (hMAO-A) and hMAO-B was determined to quantify its potency and selectivity. The results, along with data for reference compounds, are summarized below.

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) (hMAO-A IC50 / hMAO-B IC50) |

| This compound (compound 1l) | > 40 | 0.0083 | > 4819 |

| Rasagiline (Reference) | 0.096 | 0.096 | 1067 |

| Safinamide (Reference) | Not specified in this context | 0.060 | 4335 |

Table 1: Inhibitory concentrations (IC50) and selectivity index of this compound and reference MAO-B inhibitors. A higher selectivity index indicates a greater preference for inhibiting hMAO-B over hMAO-A. Data for this compound and reference compounds are from a study on benzodioxane carboxamide derivatives as novel MAO-B inhibitors[2][3].

Experimental Protocols

The determination of the inhibitory activity of this compound was conducted using a fluorescence-based assay.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both hMAO-A and hMAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (compound 1l) and reference inhibitors (rasagiline, safinamide, clorgyline)

-

Fluorescence-based assay kit

-

96-well microplates

-

Fluorescence microplate reader

Methodology:

-

Compound Preparation: this compound and reference compounds were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then serially diluted to various concentrations.

-

Enzyme Reaction: The inhibitory activities were assessed by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.

-

Assay Procedure:

-

Recombinant hMAO-A or hMAO-B enzyme was pre-incubated with varying concentrations of the test compound (this compound) or a reference inhibitor in a 96-well plate.

-

The enzymatic reaction was initiated by the addition of a substrate common to both MAO isoforms.

-

The reaction progress was monitored by measuring the fluorescence intensity generated by the reaction of H₂O₂ with a fluorescent probe.

-

-

Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to a control (enzyme activity without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) was calculated by dividing the IC50 value for hMAO-A by the IC50 value for hMAO-B[2].

Signaling Pathways and Experimental Workflows

MAO-B and Neuroinflammation Signaling

Monoamine oxidase-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition has therapeutic implications in neurodegenerative diseases. Beyond its role in neurotransmitter levels, MAO-B activity is linked to neuroinflammation. This compound has been shown to possess anti-neuroinflammatory properties by inhibiting the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in microglia stimulated by lipopolysaccharide (LPS) and amyloid-beta (Aβ)[2][3].

References

Unveiling the Kinetics of hMAO-B-IN-4: A Reversible Inhibitor of Human Monoamine Oxidase B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reversible inhibition kinetics of hMAO-B-IN-4, a selective inhibitor of human monoamine oxidase B (hMAO-B). Monoamine oxidase B is a critical enzyme in the central nervous system, primarily responsible for the degradation of dopamine.[1][2] Its inhibition is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[3][4] this compound (also known as compound B10) has emerged as a potent, selective, and reversible inhibitor with the ability to penetrate the blood-brain barrier, making it a compound of significant interest for further drug development.[5]

Quantitative Inhibition Profile of this compound

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These parameters quantify the potency and binding affinity of the inhibitor for its target enzyme. The selectivity of this compound is demonstrated by comparing its inhibitory activity against hMAO-B with its activity against the isoform hMAO-A.

| Parameter | Value (µM) | Target Enzyme | Notes |

| IC50 | 0.067 | hMAO-B | The concentration of this compound required to inhibit 50% of hMAO-B activity.[5] |

| Ki | 0.03 | hMAO-B | The inhibition constant, indicating the binding affinity of this compound to hMAO-B.[5] |

| IC50 | 33.82 | hMAO-A | The concentration of this compound required to inhibit 50% of hMAO-A activity.[5] |

| Selectivity Index (SI) | >500 | hMAO-B vs hMAO-A | Calculated as the ratio of IC50 (hMAO-A) / IC50 (hMAO-B), indicating high selectivity for hMAO-B.[5] |

Reversible Inhibition Mechanism

The interaction between this compound and the hMAO-B enzyme is characterized by a reversible binding mechanism. This means that the inhibitor binds to the enzyme and subsequently can dissociate, allowing the enzyme to regain its activity. This is in contrast to irreversible inhibitors which form a permanent covalent bond with the enzyme.[6] The reversibility of this compound has been demonstrated in studies where enzyme activity is recovered after removal of the inhibitor by dialysis.[7]

Caption: Reversible inhibition of hMAO-B by this compound.

Experimental Protocol: In Vitro hMAO-B Inhibition Assay

The following protocol outlines a typical fluorometric method for determining the inhibitory activity of this compound. This method is based on the measurement of hydrogen peroxide (H2O2), a byproduct of the monoamine oxidase-catalyzed reaction.[8][9]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound (test inhibitor)

-

Selegiline (positive control for hMAO-B inhibition)[3]

-

Clorgyline (for determining MAO-A specific activity)[3]

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent (or similar fluorescent probe)

-

96-well black microplates

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)[9]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test inhibitor and control inhibitors (Selegiline, Clorgyline) by diluting the stock solutions in MAO-B Assay Buffer. Ensure the final solvent concentration does not exceed a minimal level (e.g., <1%) that does not affect enzyme activity.

-

Prepare a working solution of the MAO substrate.

-

Prepare a detection reagent mixture containing HRP and Amplex Red in MAO-B Assay Buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the following:

-

Test wells: A small volume of the various concentrations of this compound working solutions.

-

Positive control wells: A small volume of the Selegiline working solution.

-

Enzyme control wells (no inhibitor): A small volume of MAO-B Assay Buffer.

-

-

Add the recombinant hMAO-B enzyme solution to all wells except for the blank (no enzyme) wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[7]

-

Initiate the enzymatic reaction by adding the MAO substrate solution to all wells.

-

Immediately add the detection reagent mixture to all wells.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence increase per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.[10]

-

Caption: Experimental workflow for hMAO-B inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. abcam.cn [abcam.cn]

- 10. researchgate.net [researchgate.net]

The Role of hMAO-B-IN-4 in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key therapeutic strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. This technical guide provides an in-depth overview of hMAO-B-IN-4, a selective and reversible inhibitor of human MAO-B, and its significance in the context of Parkinson's disease research. We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize associated signaling pathways and workflows.

Introduction: The Significance of MAO-B Inhibition in Parkinson's Disease

Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, including dopamine. In the aging brain and in neurodegenerative conditions like Parkinson's disease, the activity of MAO-B is often elevated. This increased activity leads to accelerated dopamine degradation, contributing to the motor symptoms of PD, such as tremors, rigidity, and bradykinesia. Furthermore, the enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), which induce oxidative stress and contribute to the neurodegenerative process.

Inhibitors of MAO-B are a well-established class of drugs for the symptomatic treatment of Parkinson's disease. By blocking the action of MAO-B, these inhibitors increase the synaptic availability of dopamine, thereby alleviating motor symptoms. Moreover, by reducing the production of neurotoxic byproducts of dopamine metabolism, MAO-B inhibitors may also exert neuroprotective effects, potentially slowing the progression of the disease.

This compound has emerged as a noteworthy tool in PD research due to its high selectivity and reversible mode of inhibition, which can offer a more controlled and potentially safer pharmacological profile compared to irreversible inhibitors.

This compound: A Profile of a Selective and Reversible Inhibitor

This compound, also known as compound B10, is a potent and selective inhibitor of human monoamine oxidase B. Its key characteristic is its reversible binding to the enzyme, which distinguishes it from many first-generation MAO-B inhibitors. This reversibility may lead to a reduced risk of side effects associated with long-term, irreversible enzyme inactivation.

Mechanism of Action

This compound exerts its therapeutic potential by competitively and reversibly binding to the active site of the hMAO-B enzyme. This binding prevents the substrate, dopamine, from accessing the catalytic site, thereby inhibiting its degradation. The consequence is an increase in the concentration and duration of action of dopamine in the synaptic cleft, which helps to compensate for the loss of dopaminergic neurons in Parkinson's disease.

Quantitative Data

The following table summarizes the key quantitative parameters that define the inhibitory profile of this compound.

| Parameter | Value (µM) | Description |

| hMAO-B IC50 | 0.067 | The half-maximal inhibitory concentration against human MAO-B. |

| hMAO-B Ki | 0.03 | The inhibition constant, indicating the binding affinity for human MAO-B. |

| hMAO-A IC50 | 33.82 | The half-maximal inhibitory concentration against human MAO-A. |

| Selectivity Index (SI) | >500 | The ratio of hMAO-A IC50 to hMAO-B IC50, indicating high selectivity for MAO-B. |

Note: Data for in vivo efficacy, such as the effective concentration for neuroprotection in cell models or for increasing dopamine levels in animal models, are not yet publicly available for this compound.

Key Experimental Protocols in this compound Research

The evaluation of a novel MAO-B inhibitor like this compound involves a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro MAO-B Inhibition Assay

This assay is fundamental for determining the potency and selectivity of an inhibitor.

-

Objective: To determine the IC50 value of this compound for hMAO-A and hMAO-B.

-

Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).

-

Substrate: Kynuramine is a commonly used fluorogenic substrate for both MAO-A and MAO-B.

-

Procedure:

-

Prepare a reaction mixture containing the respective recombinant hMAO enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the kynuramine substrate.

-

Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a fluorescence plate reader (Excitation: ~320 nm, Emission: ~400 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

-

-

Data Analysis: The IC50 values for hMAO-A and hMAO-B are calculated, and the selectivity index (SI) is determined by dividing the IC50 of hMAO-A by the IC50 of hMAO-B.

Reversibility Assay (Dialysis Method)

This assay determines whether the inhibition is reversible or irreversible.

-

Objective: To assess the reversibility of this compound binding to hMAO-B.

-

Procedure:

-

Pre-incubate hMAO-B with a concentration of this compound that causes significant inhibition (e.g., 5-10 times the IC50 value) for a specified time (e.g., 30 minutes).

-

As controls, pre-incubate the enzyme with a known reversible inhibitor (e.g., lazabemide) and a known irreversible inhibitor (e.g., selegiline), as well as a vehicle control.

-

Place the enzyme-inhibitor mixtures in dialysis bags with a suitable molecular weight cutoff and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes.

-

After dialysis, measure the residual enzyme activity of all samples using the in vitro MAO-B inhibition assay described above.

-

-

Data Analysis: If the enzyme activity is restored after dialysis, the inhibitor is considered reversible. If the activity remains inhibited, the inhibitor is irreversible.

In Vivo MPTP Mouse Model of Parkinson's Disease

This animal model is widely used to assess the neuroprotective and symptomatic effects of anti-parkinsonian drugs.

-

Objective: To evaluate the ability of this compound to protect against MPTP-induced dopaminergic neurodegeneration and to restore dopamine levels.

-

Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

Procedure:

-

Administer this compound (at various doses) to one group of mice, while a control group receives a vehicle.

-

After a pre-treatment period, induce parkinsonism by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection. A typical regimen is multiple injections over a single day.

-

Continue the administration of this compound or vehicle for a specified duration after MPTP treatment.

-

Assess motor function using behavioral tests such as the rotarod test or the pole test.

-

At the end of the study, sacrifice the animals and collect brain tissue.

-

Analyze the striatal levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).

-

Perform immunohistochemical staining of the substantia nigra to quantify the number of surviving dopaminergic (tyrosine hydroxylase-positive) neurons.

-

-

Data Analysis: Compare the behavioral performance, dopamine levels, and neuronal survival between the this compound-treated group and the MPTP-only group to determine the neuroprotective and therapeutic efficacy of the compound.

Neuroprotection Assay in SH-SY5Y Cells

This in vitro cell-based assay provides a preliminary assessment of the neuroprotective potential of a compound against neurotoxin-induced cell death.

-

Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced apoptosis.

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for dopaminergic neurons.

-

Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP) are frequently used to induce oxidative stress and apoptosis.

-

Procedure:

-

Culture SH-SY5Y cells in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Expose the cells to the neurotoxin (e.g., 6-OHDA) to induce cell death.

-

After the incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Assess apoptosis by using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3 activity.

-

-

Data Analysis: Compare the percentage of viable cells and the rate of apoptosis in cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in MAO-B's role in Parkinson's disease and a typical workflow for the development of a MAO-B inhibitor.

Caption: Signaling pathway of dopamine metabolism by hMAO-B and the point of intervention by this compound.

Caption: A generalized experimental workflow for the development of a novel MAO-B inhibitor.

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the therapeutic potential of selective and reversible MAO-B inhibition in Parkinson's disease. Its well-defined in vitro inhibitory profile provides a solid foundation for further preclinical and potentially clinical investigations.

Future research should focus on elucidating the in vivo efficacy of this compound in animal models of Parkinson's disease, with a particular emphasis on its neuroprotective effects and its impact on dopamine homeostasis. Detailed pharmacokinetic and pharmacodynamic studies will be crucial to determine its brain penetrability, metabolic stability, and optimal dosing regimens. Furthermore, exploring the downstream signaling pathways modulated by this compound beyond direct dopamine preservation, such as its effects on neuroinflammation and mitochondrial function, will provide a more comprehensive understanding of its therapeutic potential. The insights gained from such studies will be instrumental in advancing the development of next-generation MAO-B inhibitors for the treatment of Parkinson's disease.

The Role and Therapeutic Potential of Selective, Reversible hMAO-B Inhibitors in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of selective, reversible human monoamine oxidase-B (hMAO-B) inhibitors in the context of Alzheimer's disease (AD) research. While direct and extensive research on a specific compound designated as hMAO-B-IN-4 in Alzheimer's models is not yet widely published, its known biochemical profile provides a strong basis for discussing its potential therapeutic applications and the methodologies for its evaluation. This document will, therefore, use the characteristics of a potent, selective, and reversible hMAO-B inhibitor as a framework to detail the scientific rationale, experimental evaluation, and potential signaling pathways involved in targeting hMAO-B for Alzheimer's disease.

Introduction to Monoamine Oxidase-B as a Target in Alzheimer's Disease

Monoamine oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1] In the context of Alzheimer's disease, MAO-B activity has been found to be elevated in the brains of patients.[2][3] This increased activity is not only associated with the progression of the disease but also contributes to the generation of oxidative stress through the production of hydrogen peroxide, a byproduct of the deamination reaction.[4] Furthermore, elevated MAO-B levels have been linked to the regulation of amyloid-β peptide production, a hallmark of Alzheimer's pathology.[3] Therefore, the inhibition of hMAO-B presents a promising therapeutic strategy for Alzheimer's disease, aiming to restore neurotransmitter balance, reduce oxidative stress, and potentially modulate amyloid pathology.

Profile of a Selective, Reversible hMAO-B Inhibitor: this compound

A prime example of a tool compound for exploring this therapeutic strategy is this compound. It is characterized as a selective, reversible, and blood-brain barrier (BBB) penetrable human monoamine oxidase-B inhibitor.[5] The key quantitative data for this inhibitor are summarized below.

| Parameter | Value | Reference |

| hMAO-B IC50 | 0.067 µM | [5] |

| hMAO-B Ki | 0.03 µM | [5] |

| hMAO-A IC50 | 33.82 µM | [5] |

| Selectivity Index (SI) | 504.79 | [5] |

| Inhibition Type | Reversible | [5] |

| BBB Penetration | Yes | [5] |

The high selectivity for hMAO-B over hMAO-A is a critical feature, as the inhibition of hMAO-A is associated with undesirable side effects, such as the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[1] The reversibility of the inhibition is also advantageous, potentially offering a better safety profile compared to irreversible inhibitors.[6][7]

Experimental Protocols for Evaluation in Alzheimer's Models

The evaluation of a selective, reversible hMAO-B inhibitor in the context of Alzheimer's disease involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

In Vitro Enzyme Inhibition Assays

Objective: To confirm the potency and selectivity of the inhibitor against hMAO-A and hMAO-B.

Methodology: A fluorometric method is commonly employed to measure the hydrogen peroxide produced during the MAO-catalyzed oxidation of a substrate.

-

Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for both or specific substrates like p-tyramine for MAO-B), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).

-

Procedure:

-

The inhibitor is pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4) for a defined period (e.g., 15 minutes) at 37°C.

-

The reaction is initiated by adding the substrate, Amplex Red, and HRP.

-

The fluorescence is measured over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

-

Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk plots.

Cell-Based Assays in Alzheimer's Models

Objective: To assess the neuroprotective effects of the inhibitor in cellular models of Alzheimer's disease.

Methodology: Commonly used cell lines include human neuroblastoma SH-SY5Y cells or primary neuronal cultures.

-

Model Induction: Alzheimer's-like pathology can be induced by treating the cells with amyloid-β oligomers, glutamate, or agents that induce oxidative stress (e.g., H2O2).

-

Treatment: Cells are pre-treated with the hMAO-B inhibitor for a specific duration before or concurrently with the toxic insult.

-

Endpoints:

-

Cell Viability: Assessed using MTT or LDH assays.

-

Oxidative Stress: Measured by quantifying reactive oxygen species (ROS) using probes like DCFDA.

-

Apoptosis: Determined by TUNEL staining or caspase activity assays.

-

Mitochondrial Function: Assessed by measuring mitochondrial membrane potential using dyes like JC-1.

-

In Vivo Studies in Animal Models of Alzheimer's Disease

Objective: To evaluate the in vivo efficacy of the inhibitor in improving cognitive deficits and reducing Alzheimer's-related pathology in animal models.

Methodology: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 or 5XFAD mice, are commonly used.

-

Drug Administration: The inhibitor is administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, including:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze: To assess short-term working memory.

-

Novel Object Recognition: To test recognition memory.

-

-

Post-mortem Brain Analysis: After the treatment period, brain tissue is collected for biochemical and histological analysis.

-

Neurotransmitter Levels: Dopamine and its metabolites are measured using HPLC.

-

Amyloid Plaque Load: Aβ plaques are quantified by immunohistochemistry using anti-Aβ antibodies (e.g., 6E10).

-

Neuroinflammation: Assessed by staining for markers of activated microglia (Iba1) and astrocytes (GFAP).

-

Oxidative Stress Markers: Levels of lipid peroxidation and protein oxidation are measured.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of hMAO-B inhibitors in Alzheimer's disease are believed to be mediated through multiple pathways.

Caption: Signaling pathways affected by hMAO-B inhibition.

The diagram above illustrates that by inhibiting hMAO-B, a compound like this compound can increase dopamine levels, reduce the production of neurotoxic byproducts like hydrogen peroxide, and thereby decrease oxidative stress and afford neuroprotection. There is also emerging evidence that MAO-B may modulate γ-secretase activity, which is involved in the production of amyloid-β.

Caption: Pre-clinical evaluation workflow for an hMAO-B inhibitor.

This workflow outlines the logical progression from initial in vitro characterization to in vivo efficacy and safety studies for the development of a novel hMAO-B inhibitor for Alzheimer's disease.

Conclusion

Selective, reversible hMAO-B inhibitors represent a promising class of therapeutic agents for the treatment of Alzheimer's disease. Their mechanism of action targets multiple facets of the disease's pathology, including neurotransmitter imbalance, oxidative stress, and potentially amyloidogenesis. While specific data on this compound in Alzheimer's models is still emerging, its potent and selective profile makes it an excellent candidate for further investigation using the experimental paradigms outlined in this guide. The continued exploration of such compounds will be crucial in the development of novel and effective treatments for this devastating neurodegenerative disorder.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Alzheimer Disease and Selected Risk Factors Disrupt a Co-regulation of Monoamine Oxidase-A/B in the Hippocampus, but Not in the Cortex [frontiersin.org]

- 3. Monoamine oxidase B is elevated in Alzheimer disease neurons, is associated with γ-secretase and regulates neuronal amyloid β-peptide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Blood-Brain Barrier: A Technical Guide to hMAO-B-IN-4 Permeability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the standard experimental protocols used to evaluate the BBB permeability of compounds like hMAO-B-IN-4. It is designed to equip researchers with the necessary methodologies to conduct their own permeability studies and to provide a framework for interpreting such data.

Quantitative Data Summary

As of the compilation of this guide, specific quantitative BBB permeability data for this compound (e.g., brain-to-plasma ratio, apparent permeability coefficients, or efflux ratios) has not been published in peer-reviewed literature. The following table summarizes the known inhibitory activity of this compound.

| Parameter | Value | Target | Reference |

| IC50 | 0.067 µM | hMAO-B | [1] |

| Ki | 0.03 µM | hMAO-B | [1] |

| IC50 | 33.82 µM | hMAO-A | [1] |

| Selectivity Index (SI) | >500 | hMAO-B vs hMAO-A | [1] |

Experimental Protocols for BBB Permeability Assessment

To determine the BBB penetration of a compound such as this compound, a combination of in vitro and in vivo studies is typically employed.

In Vitro Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive transcellular permeability.

-

Principle: This assay utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane that mimics the BBB. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.

-

Methodology:

-

Prepare a solution of the test compound (e.g., this compound) in a suitable buffer at a known concentration.

-

Coat the filter of a 96-well donor plate with the BBB lipid solution and allow the solvent to evaporate.

-

Add the buffer to the acceptor wells of a 96-well acceptor plate.

-

Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

-

Add the test compound solution to the donor wells.

-

Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

The apparent permeability coefficient (Papp) is calculated using the following equation:

where V_D and V_A are the volumes of the donor and acceptor compartments, A is the surface area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

-

2. Caco-2 Permeability Assay

The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes with tight junctions, serving as a model for both passive and active transport across the intestinal barrier, which can provide insights into BBB transport.

-

Principle: Caco-2 cells are cultured on a semi-permeable filter support. The transport of the test compound from the apical (AP) to the basolateral (BL) side and vice versa is measured to determine the apparent permeability and the efflux ratio.

-

Methodology:

-

Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Prepare the test compound solution in a transport buffer.

-

For AP to BL transport, add the compound to the apical side and fresh buffer to the basolateral side.

-

For BL to AP transport, add the compound to the basolateral side and fresh buffer to the apical side.

-

Incubate for a specified time (e.g., 2 hours) at 37°C.

-

At the end of the incubation, collect samples from both compartments and analyze the compound concentration by LC-MS/MS.

-

Calculate the Papp for both directions. The efflux ratio (ER) is calculated as Papp (BL→AP) / Papp (AP→BL). An ER > 2 suggests the compound is a substrate of an efflux transporter.

-

References

Investigating the Therapeutic Potential of hMAO-B-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-4. The information is compiled for an audience with a strong background in pharmacology and drug discovery. This document details the known quantitative data, outlines relevant experimental protocols for the characterization of such an inhibitor, and visualizes its potential mechanisms of action within key signaling pathways implicated in neurodegenerative diseases.

Introduction to this compound

This compound, also identified as compound B10, is a potent and selective inhibitor of human monoamine oxidase B.[1][2] It is characterized as a reversible inhibitor with the significant advantage of being able to penetrate the blood-brain barrier (BBB), a critical attribute for therapeutic agents targeting central nervous system disorders.[1][2] Due to these properties, this compound is positioned as a valuable research tool for investigating the therapeutic potential of hMAO-B inhibition in neurodegenerative conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the inhibitory profile of this compound.

| Parameter | Value | Description |

| hMAO-B IC50 | 0.067 µM | The half-maximal inhibitory concentration against human MAO-B, indicating high potency.[1][2] |

| hMAO-B Ki | 0.03 µM | The inhibition constant for human MAO-B, reflecting a strong binding affinity.[1][2] |

| hMAO-A IC50 | 33.82 µM | The half-maximal inhibitory concentration against human MAO-A.[1][2] |

| Selectivity Index (SI) | 504.79 | The ratio of hMAO-A IC50 to hMAO-B IC50, demonstrating high selectivity for the B isoform.[2] |

Experimental Protocols

While the primary literature detailing the specific experimental methods used for the characterization of this compound is not publicly available, this section provides detailed, representative protocols for the key assays typically employed in the evaluation of hMAO-B inhibitors.

hMAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against hMAO-B.

-

Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Amplex® Red reagent (or a similar fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

This compound (or test compound)

-

Positive control inhibitor (e.g., selegiline)

-

96-well black microplates

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the recombinant hMAO-B enzyme to each well, excluding the negative control wells.

-

Add the various concentrations of this compound, the positive control, and the vehicle control to their respective wells.

-

Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red reagent, and HRP in the assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

-

Determination of Inhibition Constant (Ki)

This protocol describes the determination of the inhibition constant (Ki) through kinetic studies.

-

Procedure:

-

Perform the hMAO-B inhibition assay as described above, but with a key modification: vary the concentration of the MAO-B substrate at several fixed concentrations of this compound.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Generate Lineweaver-Burk plots (double reciprocal plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.

-

Analyze the pattern of the resulting lines to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Calculate the Ki value from the Lineweaver-Burk plots or by using non-linear regression analysis of the velocity data.

-

Blood-Brain Barrier Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.

-

Materials and Reagents:

-

PAMPA plate system (with donor and acceptor wells separated by a porous filter)

-

Brain lipid extract (e.g., porcine brain lipid) dissolved in a suitable organic solvent (e.g., dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Reference compounds with known BBB permeability (e.g., caffeine, propranolol)

-

-

Procedure:

-

Coat the porous filter of the donor plate with the brain lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

-

Prepare a solution of this compound in PBS in the donor wells.

-

Fill the acceptor wells with fresh PBS.

-

Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.

-

Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [drug] is the concentration, V is the volume, A is the area of the membrane, and t is the incubation time.

-

Compare the Pe value of this compound to those of the reference compounds to predict its BBB penetration potential.

-

Reversibility Assay (Dialysis Method)

This protocol is used to determine if the inhibition of hMAO-B by the compound is reversible or irreversible.

-

Procedure:

-

Incubate a concentrated solution of hMAO-B with a saturating concentration of this compound for a specified time.

-

As a control, incubate the enzyme with a known irreversible inhibitor (e.g., pargyline) and another control with only the vehicle.

-

Transfer the enzyme-inhibitor mixtures into dialysis cassettes.

-

Perform extensive dialysis against a large volume of assay buffer over an extended period (e.g., 24-48 hours) with several buffer changes to remove any unbound inhibitor.

-

After dialysis, measure the remaining hMAO-B activity in each sample using the inhibition assay protocol described earlier.

-

A significant recovery of enzyme activity in the this compound sample compared to the irreversible control indicates reversible inhibition.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which hMAO-B inhibition by this compound may exert its therapeutic effects in Parkinson's and Alzheimer's diseases.

Caption: MAO-B Inhibition in Parkinson's Disease.

Caption: MAO-B Inhibition in Alzheimer's Disease.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel hMAO-B inhibitor like this compound.

Caption: Preclinical Evaluation Workflow.

Conclusion

This compound is a promising research compound with high potency, selectivity, and reversibility for hMAO-B, along with the crucial ability to cross the blood-brain barrier. Its profile makes it an excellent candidate for further investigation into the therapeutic benefits of hMAO-B inhibition in Parkinson's disease, Alzheimer's disease, and other neurological disorders where MAO-B is implicated. The experimental protocols and workflows provided in this guide offer a robust framework for the continued evaluation of this and other novel hMAO-B inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

hMAO-B-IN-4: A Technical Guide to its Role in Dopamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

hMAO-B-IN-4, also identified as compound B10, is a potent, selective, and reversible inhibitor of human monoamine oxidase-B (hMAO-B).[1] As an enzyme primarily located on the outer mitochondrial membrane, MAO-B plays a crucial role in the degradation of several neurotransmitters, with a particular significance in the metabolism of dopamine. By inhibiting MAO-B, compounds like this compound can effectively increase the synaptic concentration of dopamine, a strategy of considerable interest in the research and potential treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on dopamine metabolism, and the experimental protocols used for its characterization.

Core Mechanism of Action

Monoamine oxidase-B is responsible for the oxidative deamination of dopamine in the brain. This process converts dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC), which is subsequently metabolized by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA). The inhibition of MAO-B by this compound blocks this primary degradation pathway, leading to an accumulation of dopamine in the presynaptic neuron and an increased availability for vesicular packaging and synaptic release. This elevation of dopamine levels is the principal mechanism by which MAO-B inhibitors are thought to exert their therapeutic effects in dopamine-deficient states.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro enzyme inhibition assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Enzyme | Reference |

| IC50 | 0.067 µM | hMAO-B | [1] |

| Ki | 0.030 µM | hMAO-B | [1] |

| IC50 | 33.82 µM | hMAO-A | [1] |

| Selectivity Index (SI) | > 500 (hMAO-A/hMAO-B) | - | [1] |

Note: At present, there is no publicly available quantitative data from in vivo or cell-based studies that specifically detail the effects of this compound on the concentrations of dopamine, DOPAC, or HVA. The data presented here is based on in vitro enzyme activity assays.

Experimental Protocols

In Vitro hMAO-A and hMAO-B Inhibition Assay (Based on Sudevan ST, et al., 2022)

This protocol outlines the methodology used to determine the inhibitory potency (IC50) and inhibition constant (Ki) of this compound against recombinant human MAO-A and MAO-B.

1. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

This compound (test compound)

-

Pargyline (positive control for MAO-B)

-

Clorgyline (positive control for MAO-A)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well microplates

-

Spectrophotometer

2. Assay Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the appropriate volume of sodium phosphate buffer.

-

Add the diluted this compound or control compounds to the wells.

-

Add the recombinant hMAO-A or hMAO-B enzyme to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 314 nm for the product of kynuramine oxidation) using a spectrophotometer in kinetic mode.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

3. Data Analysis:

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the action of this compound.

Caption: Dopamine metabolism pathway and the inhibitory action of this compound.

Caption: General workflow for the in vitro hMAO-B inhibition assay.

Conclusion

This compound is a highly selective and reversible inhibitor of hMAO-B with potent activity demonstrated in in vitro enzyme assays. Its mechanism of action, centered on the prevention of dopamine degradation, positions it as a valuable research tool for investigating the role of MAO-B in neurological disorders. While the current body of evidence is primarily based on in vitro studies, the favorable characteristics of this compound warrant further investigation in cell-based and in vivo models to fully elucidate its impact on dopamine metabolism and its potential as a therapeutic lead compound. Future studies focusing on its effects on dopamine, DOPAC, and HVA levels in relevant biological systems will be critical in advancing our understanding of this promising inhibitor.

References

Beyond the Primary Target: A Technical Guide to Identifying Cellular Targets of hMAO-B-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to identify the cellular targets of the selective, reversible human monoamine oxidase B (MAO-B) inhibitor, hMAO-B-IN-4, with a specific focus on targets beyond its primary intended target, MAO-B. While specific off-target data for this compound is not publicly available, this document details the experimental workflows and data presentation strategies that are central to the investigation of its broader pharmacological profile.

Introduction to this compound and the Imperative of Off-Target Profiling

This compound is a potent and selective inhibitor of human monoamine oxidase B, an enzyme critically involved in the degradation of neurotransmitters and implicated in neurodegenerative diseases. The efficacy of a therapeutic agent is intrinsically linked to its selectivity. Understanding the full spectrum of a compound's interactions within the cellular environment is paramount for predicting its therapeutic window, potential side effects, and for uncovering novel therapeutic applications. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough investigation of the cellular targets of this compound beyond MAO-B is a critical step in its preclinical and clinical development.

Quantitative Data for this compound: On-Target and Primary Off-Target Selectivity

The currently available quantitative data for this compound focuses on its high affinity for MAO-B and its selectivity over the related isoform, MAO-A. This data is crucial for establishing a baseline for its intended activity.

| Target | Parameter | Value (µM) | Selectivity Index (SI) |

| Human MAO-B | IC₅₀ | 0.067 | 504.79 |

| Human MAO-B | Kᵢ | 0.03 | |

| Human MAO-A | IC₅₀ | 33.82 |

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B.

Methodologies for Identifying Novel Cellular Targets

A variety of powerful techniques are employed to elucidate the cellular interactome of a small molecule like this compound. These methods can be broadly categorized into affinity-based, stability-based, and activity-based approaches.

Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling is a cornerstone of target identification. It relies on the specific interaction between a drug and its protein targets to isolate and subsequently identify them using mass spectrometry.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

-

Probe Synthesis: A chemical probe is synthesized by attaching a linker and a purification tag (e.g., biotin) to the this compound molecule. It is crucial to design the probe such that the modification does not significantly hinder its binding to target proteins. A photoreactive group can also be incorporated to enable covalent cross-linking to target proteins upon UV irradiation, capturing even transient interactions.

-

Cell Lysate Preparation: The target cells or tissues are lysed to release the proteome.

-

Affinity Purification: The this compound probe is immobilized on a solid support, such as agarose or magnetic beads. The cell lysate is then incubated with the immobilized probe, allowing the target proteins to bind.

-

Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

-

Elution: The specifically bound proteins are eluted from the solid support. This can be achieved by using a competitive ligand, changing the pH, or using a denaturing agent.

-

Protein Identification by Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE and then identified by mass spectrometry (e.g., LC-MS/MS). The identified proteins are potential cellular targets of this compound.

-

Data Analysis: The identified proteins are compared against a control experiment (e.g., using beads without the probe or a structurally similar but inactive molecule) to distinguish true binders from non-specific interactions.

Preliminary In Vitro Evaluation of hMAO-B-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of hMAO-B-IN-4, a selective and reversible inhibitor of human monoamine oxidase-B (hMAO-B). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies for further investigation of this compound for potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Core Compound Profile: this compound

This compound has been identified as a potent, selective, and reversible inhibitor of human monoamine oxidase-B. A key characteristic of this compound is its ability to penetrate the blood-brain barrier, a critical attribute for targeting central nervous system disorders.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative metrics from the in vitro evaluation of this compound.

| Parameter | Value | Target Enzyme | Notes |

| IC50 | 0.067 µM (67 nM) | hMAO-B | The half maximal inhibitory concentration, indicating the potency of the inhibitor.[1][2] |

| Ki | 0.03 µM (30 nM) | hMAO-B | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.[1][2] |

| IC50 | 33.82 µM | hMAO-A | Demonstrates selectivity for hMAO-B over hMAO-A.[1][2] |

| Selectivity Index (SI) | >500-fold | hMAO-B vs. hMAO-A | Calculated as the ratio of IC50 (hMAO-A) / IC50 (hMAO-B), highlighting the high selectivity.[1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard and widely accepted assays for evaluating MAO inhibitors.

Determination of IC50 (Half Maximal Inhibitory Concentration)

The IC50 value for this compound was likely determined using a luminescent or fluorometric assay. The MAO-Glo™ Assay is a common commercially available kit for this purpose.

Principle: The assay measures the activity of MAO enzymes by detecting the amount of a specific substrate that is converted into a product. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in the product signal. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

MAO-Glo™ Assay Protocol Outline:

-

Reagent Preparation:

-

Reconstitute the lyophilized MAO-Glo™ Substrate and Luciferin Detection Reagent according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in an appropriate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).

-

-

Enzyme Reaction:

-

In a 96-well or 384-well plate, add the recombinant human MAO-B enzyme to each well.

-

Add the various concentrations of this compound to the respective wells. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle/buffer only).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the MAO-Glo™ Substrate to all wells.

-

-

Signal Detection:

-

After a defined incubation period (e.g., 30-60 minutes), add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Determination of Ki (Inhibition Constant)

The Ki value, which represents the binding affinity of a reversible inhibitor, can be determined through enzyme kinetic studies.

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined, and the Ki can be calculated.

Experimental Protocol Outline:

-

Enzyme Activity Assays:

-

Perform a series of enzyme activity assays as described for the IC50 determination.

-